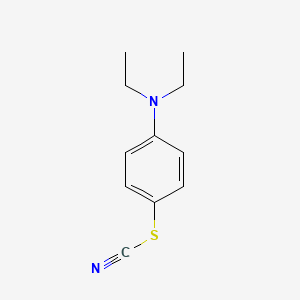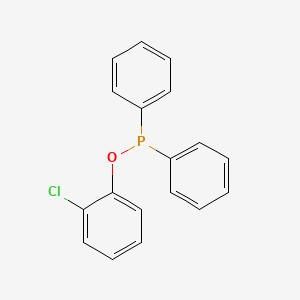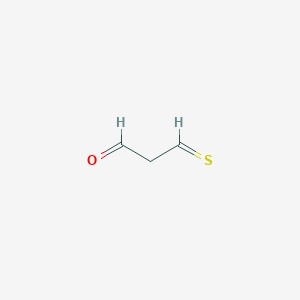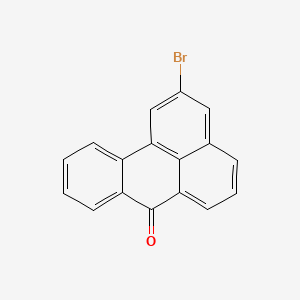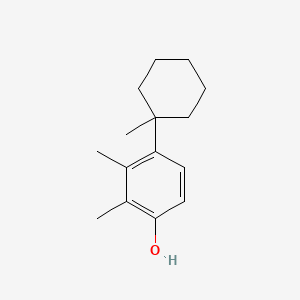![molecular formula C7H7N2O3P B14506722 [Diazo(phenyl)methyl]phosphonic acid CAS No. 63147-97-7](/img/structure/B14506722.png)
[Diazo(phenyl)methyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Diazo(phenyl)methyl]phosphonic acid is an organic compound characterized by the presence of both diazo and phosphonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Diazo(phenyl)methyl]phosphonic acid typically involves the reaction of diazo compounds with phosphonic acid derivativesThis process often requires controlled conditions, including low temperatures and the use of strong acids like hydrochloric acid to facilitate the diazotization reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: [Diazo(phenyl)methyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form diazonium salts, which are highly reactive intermediates.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of nucleophiles like phenol or halide ions in the presence of catalysts.
Major Products:
Oxidation: Formation of diazonium salts.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
[Diazo(phenyl)methyl]phosphonic acid has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of [Diazo(phenyl)methyl]phosphonic acid involves its ability to form highly reactive intermediates, such as diazonium ions, which can participate in various chemical reactions. These intermediates can interact with molecular targets, including enzymes and nucleic acids, leading to modifications in their structure and function. The phosphonic acid group can also coordinate with metal ions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Diazomethane: A simple diazo compound used in organic synthesis.
Phenylphosphonic acid: A phosphonic acid derivative with applications in materials science.
Diazophenylphosphine oxide: A compound with similar functional groups but different reactivity and applications
Uniqueness: [Diazo(phenyl)methyl]phosphonic acid is unique due to the combination of diazo and phosphonic acid functional groups, which endow it with distinct reactivity and versatility in chemical synthesis.
Properties
CAS No. |
63147-97-7 |
|---|---|
Molecular Formula |
C7H7N2O3P |
Molecular Weight |
198.12 g/mol |
IUPAC Name |
[diazo(phenyl)methyl]phosphonic acid |
InChI |
InChI=1S/C7H7N2O3P/c8-9-7(13(10,11)12)6-4-2-1-3-5-6/h1-5H,(H2,10,11,12) |
InChI Key |
FDBDMYYZPGXFPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=[N+]=[N-])P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


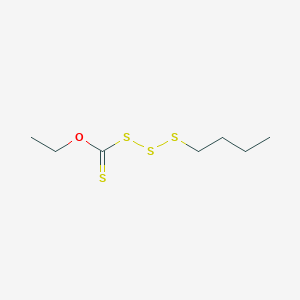
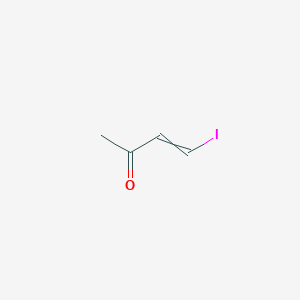

![Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-](/img/structure/B14506664.png)

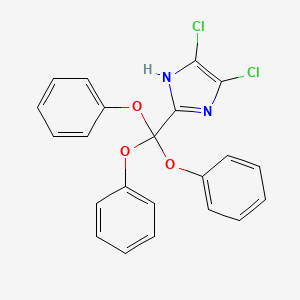
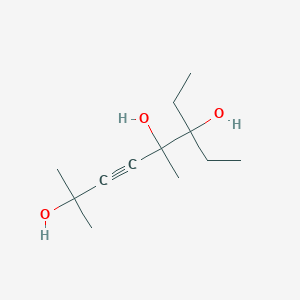
![2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B14506680.png)
